molecular formula C9H6FLiN2O2 B3001610 Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-64-8

Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B3001610
CAS No.: 2197057-64-8
M. Wt: 200.1
InChI Key: CXVYKKHCJOYMAS-UHFFFAOYSA-M
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Description

Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is a lithium salt of a fluorinated and methyl-substituted benzoimidazole carboxylic acid. Such substitutions are known to enhance metabolic stability, lipophilicity, and bioavailability in related compounds .

Properties

IUPAC Name

lithium;7-fluoro-1-methylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.Li/c1-12-7-5(10)3-2-4-6(7)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVYKKHCJOYMAS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C2=C(C=CC=C2F)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid with lithium hydroxide in an organic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in various biological activities:

  • Enzyme Inhibition : Research indicates that benzimidazole derivatives can act as inhibitors of specific enzymes, which is crucial for developing drugs targeting cancer and autoimmune diseases. For instance, compounds similar to this lithium derivative have been noted for their ability to inhibit kinases involved in cancer progression .
  • Antimicrobial Activity : Studies have demonstrated that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For example, certain derivatives were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Biological Research

The compound has been explored for its role in modulating biological pathways:

  • Quorum Sensing Inhibition : Recent studies have highlighted the ability of benzimidazole derivatives to inhibit quorum sensing in bacterial populations, which could lead to new strategies for combating bacterial infections without relying on traditional antibiotics .

Material Science

This compound is also being evaluated for its properties in materials science:

  • Catalysis : The compound serves as a catalyst in various organic reactions, facilitating the synthesis of more complex molecules. Its efficiency in catalyzing reactions makes it an attractive option for industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryPotential therapeutic agent; enzyme inhibitorsKinase inhibitors for cancer treatment
Antimicrobial ActivityExhibits antibacterial and antifungal propertiesMIC values comparable to standard antibiotics
Biological ResearchModulates biological pathways; inhibits quorum sensingEffective against bacterial virulence factors
Material ScienceCatalytic applications in organic synthesisUsed as a catalyst in complex molecule synthesis

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives, including this compound, revealed their efficacy against Staphylococcus aureus and Escherichia coli. The derivatives were synthesized and tested using the broth microdilution method, demonstrating significant antibacterial activity with MIC values lower than those of conventional antibiotics like ampicillin .

Case Study 2: Quorum Sensing Inhibition

Another research focused on the inhibition of quorum sensing mechanisms by benzimidazole derivatives showed that this compound effectively reduced virulence factor production in Pseudomonas aeruginosa. This finding suggests its potential application in developing new antimicrobial agents that target bacterial communication rather than growth directly .

Mechanism of Action

The mechanism of action of Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor. Additionally, the lithium ion can influence the compound’s overall charge and reactivity, further enhancing its biological activity.

Comparison with Similar Compounds

Structural Analogs

a. Lithium Benzoate Derivatives
Lithium benzoate and its derivatives (e.g., lithium carbonate, lithium citrate) are well-studied lithium salts used in bipolar disorder treatment. Unlike the target compound, these lack the benzoimidazole ring and fluorine substituent. The benzoimidazole moiety in the target compound may confer improved binding affinity to neural receptors due to aromatic stacking interactions, while the fluorine atom could reduce oxidative metabolism, enhancing half-life .

b. Fluorinated Benzoimidazole Compounds Non-lithium fluorinated benzoimidazoles, such as 5-fluoro-1H-benzo[d]imidazole derivatives, are explored for antiviral and anticancer activity. The 7-fluoro substitution in the target compound may offer distinct electronic effects, altering pKa (predicted ~3.5–4.0) compared to non-fluorinated analogs (~4.5–5.0), influencing solubility and ionizability.

Pharmacological and Physicochemical Properties

Property Target Compound (Predicted) Lithium Carbonate Lithium Citrate
Molecular Weight (g/mol) ~220 73.89 209.92
Solubility (H₂O, mg/mL) ~50 (moderate) 12.8 250
pKa ~3.8 11.3 2.8
LogP (Lipophilicity) ~1.5 -0.36 -0.24

However, its moderate solubility may require formulation optimization for oral delivery .

Clinical and Market Context

Lithium compounds are critical in the EU, with 78% of refined lithium hydroxide and carbonate imported in 2019 . The development of novel lithium salts like the target compound could diversify supply chains, though trade data specific to benzoimidazole derivatives remains absent .

In psychiatric applications, lithium’s efficacy in bipolar mania is well-documented. A meta-analysis showed that combining lithium with valproate reduces manic symptoms (BPRS score: Δ = -4.2, p < 0.01) more effectively than lithium alone .

Biological Activity

Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is a compound of significant interest in biological research due to its potential therapeutic applications and unique biochemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

This compound is synthesized through the reaction of 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid with lithium hydroxide in a suitable solvent, typically dimethyl sulfoxide (DMSO), under controlled conditions. The resulting compound exhibits enhanced stability and reactivity due to the presence of both lithium and fluorine atoms, which contribute to its unique biological properties.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , interacting specifically with various enzymes involved in critical biochemical pathways. This interaction can lead to significant alterations in cellular processes, making it a valuable tool for studying disease mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, it has been shown to inhibit the proliferation of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrating IC50 values in the micromolar range. The mechanism involves interference with key signaling pathways that promote tumor growth .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties . It has been reported to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid Lacks lithium ionReduced reactivity and specificity
Lithium benzo[d]imidazole-2-carboxylate Lacks fluorine atomDifferent binding affinities
Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate Similar structurePotentially diverse biological activities but less studied

The presence of both lithium and fluorine in this compound enhances its stability and specificity compared to these analogs, making it a promising candidate for drug development .

Case Study 1: Anticancer Efficacy

In a preclinical study published in the Journal of Medicinal Chemistry, this compound demonstrated significant anticancer activity against several human cancer cell lines. The study utilized various assays to assess cell viability and proliferation rates, confirming its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

A study focusing on the compound's anti-inflammatory effects revealed that it significantly inhibited the expression of TNF-alpha in macrophages exposed to lipopolysaccharides (LPS). This suggests that this compound could be effective in treating inflammatory diseases by modulating immune responses .

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